N,N'-diacetylchitobiose

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Inducer of chitinase production:

- Bacterial chitin breakdown: In chitin-degrading bacteria like Vibrio, Streptomyces, and Serratia, N,N'-diacetylchitobiose acts as the smallest inducer of chitinase production. Chitinases are enzymes crucial for breaking down chitin, a major component of crustacean shells and insect exoskeletons. This discovery allows researchers to trigger chitinase production in these bacteria for further study and potential applications in chitin degradation. Source: Sigma-Aldrich

Alternative Carbon Source:

- Utilization by E. coli: While E. coli doesn't produce chitinases, it can utilize N,N'-diacetylchitobiose as an alternative carbon source. This finding suggests the potential for using N,N'-diacetylchitobiose in studies related to bacterial carbon metabolism and resource utilization in gut environments. Source: MedChemExpress:

Studying Glycolytic Enzymes:

- Substrate and inhibitor: N,N'-diacetylchitobiose serves as a substrate or inhibitor for studying the activity of glycolytic enzymes, which play a vital role in cellular energy production. This application allows researchers to analyze the specific functions and mechanisms of these enzymes.

Bioactive Properties Investigation:

- Exploring potential benefits: Ongoing research delves into the potential bioactive properties of N,N'-diacetylchitobiose. These investigations aim to identify any potential benefits the molecule might offer in various biological systems, opening doors for future research and development in various fields.

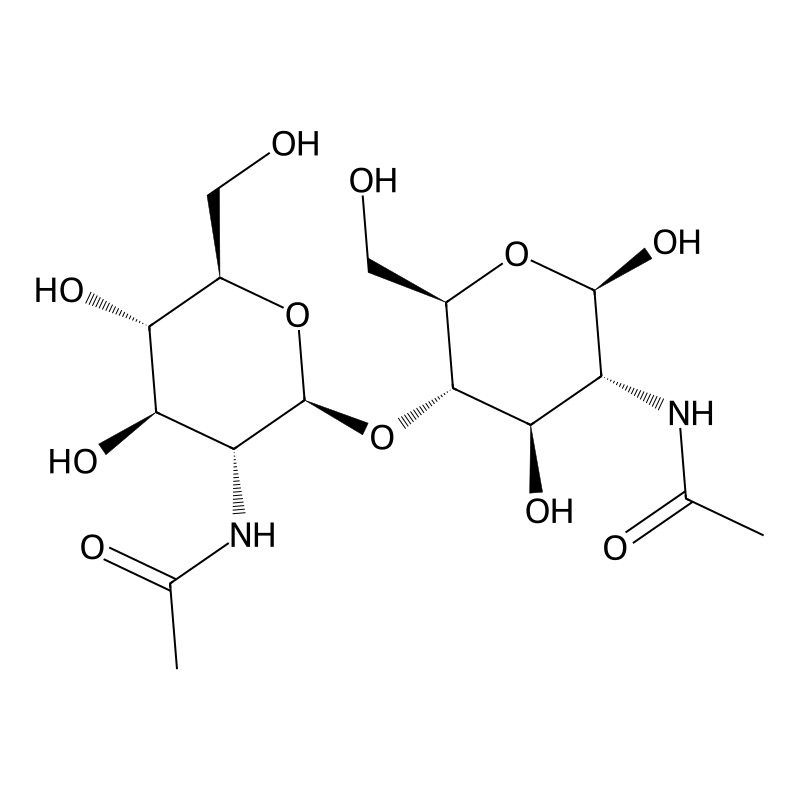

N,N'-diacetylchitobiose is a disaccharide composed of two N-acetyl-D-glucosamine units linked by a β(1→4) glycosidic bond. Its molecular formula is C₁₆H₂₈N₂O₁₁, and it is the N,N'-diacetylated derivative of chitobiose. This compound plays a significant role in various biological processes, particularly in the metabolism of chitin, a major component of fungal cell walls and the exoskeletons of arthropods .

N,N'-diacetylchitobiose participates in several enzymatic reactions, primarily involving its breakdown and transformation into other compounds. One notable reaction is catalyzed by the enzyme N,N'-diacetylchitobiose phosphorylase, which facilitates the phosphorolysis of N,N'-diacetylchitobiose to produce N-acetyl-D-glucosamine and N-acetyl-alpha-D-glucosamine 1-phosphate:

The mechanism involves a nucleophilic attack on the glycosidic bond, facilitated by an aspartic acid residue in the enzyme's active site .

N,N'-diacetylchitobiose exhibits various biological activities. It serves as a substrate for enzymes involved in chitin metabolism, contributing to the recycling of chitinous materials in ecosystems. Additionally, it can act as a signaling molecule in some bacterial systems, influencing growth and development. Studies have shown that certain bacteria, such as Escherichia coli, can utilize N,N'-diacetylchitobiose as a carbon source, highlighting its importance in microbial metabolism .

Several methods exist for synthesizing N,N'-diacetylchitobiose:

- Chemical Synthesis: Traditional organic synthesis techniques can be employed to acetylate chitobiose.

- Enzymatic Synthesis: Using specific glycosyltransferases or phosphorylases allows for more efficient production under mild conditions.

- Biotechnological Approaches: Fermentation processes utilizing microorganisms capable of producing chitooligosaccharides can yield N,N'-diacetylchitobiose as a primary product .

N,N'-diacetylchitobiose has several applications:

- Biotechnology: It is used in research related to chitin metabolism and bioconversion processes.

- Pharmaceuticals: The compound may have potential applications in drug delivery systems due to its biocompatibility.

- Agriculture: It could be explored as a biopesticide or growth enhancer due to its role in plant-microbe interactions.

Research has indicated that N,N'-diacetylchitobiose interacts with various enzymes and microorganisms. Its role as a substrate for specific phosphorylases and glycosyltransferases has been well-documented, revealing insights into its metabolic pathways. Furthermore, studies have shown that it can influence microbial community dynamics by serving as a carbon source for certain bacteria .

Several compounds are structurally similar to N,N'-diacetylchitobiose, each with unique properties:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Chitobiose | Two D-glucosamine units | Non-acetylated form; basic unit of chitin |

| N-acetyl-D-glucosamine | Single D-glucosamine unit | Precursor to N,N'-diacetylchitobiose |

| N,N',N''-triacetylchitotriose | Three D-glucosamine units | Higher degree of acetylation; larger oligosaccharide |

| N,N'-diacetylchitin | Polymer of N-acetyl-D-glucosamine | More complex structure; forms part of chitin |

N,N'-diacetylchitobiose is unique due to its specific diacetylation pattern and its role in both microbial metabolism and potential applications in biotechnology and pharmaceuticals .

Enzymatic Degradation of Chitin

Enzymatic hydrolysis remains the most widely adopted method for producing N,N'-diacetylchitobiose due to its specificity and sustainability. Chitinases, classified into endochitinases (EC 3.2.1.14) and exochitinases (EC 3.2.1.29, EC 3.2.1.30), catalyze the breakdown of chitin into oligomers, with N,N'-diacetylchitobiose as a primary dimeric product [2] [4]. Endochitinases randomly cleave internal β-1,4-glycosidic bonds in chitin polymers, generating soluble oligomers such as chitotriose and chitotetraose, while exochitinases processively release diacetylchitobiose from polymer termini [2] [4].

A landmark study demonstrated the use of dialysis tubing to separate N,N'-diacetylchitobiose during continuous enzymatic degradation of colloidal chitin, achieving higher yields by preventing product inhibition [1]. This method leverages Bacillus-derived chitinases to hydrolyze chitin into dimers, which are continuously removed via dialysis, thereby enhancing reaction efficiency [1] [2]. Synergistic enzyme systems, such as the combined action of ChiA, ChiB, and ChiC1 from Serratia marcescens, further optimize degradation by targeting crystalline and amorphous chitin regions simultaneously [4]. ChiA and ChiB exhibit processive activity from opposing polymer ends, while ChiC1 acts as a non-processive endoenzyme, collectively increasing the availability of diacetylchitobiose [4].

Genetic Engineering Approaches

Genetic engineering has enabled the design of microbial strains with enhanced chitinolytic activity. Heterologous expression of chitinase genes in Escherichia coli and Bacillus subtilis has been pivotal for large-scale diacetylchitobiose production [2] [5]. For instance, cloning the chbP gene from Vibrio species into E. coli allows the organism to metabolize chitin oligomers via the phosphotransferase system, converting diacetylchitobiose into N-acetylglucosamine-1-phosphate [3].

Recent efforts focus on modular enzyme engineering to improve substrate affinity and catalytic efficiency. Fusion proteins incorporating chitin-binding domains (CBDs) from Streptomyces olivaceoviridis have been grafted onto bacterial chitinases, enhancing their ability to disrupt crystalline chitin structures [4]. Additionally, CRISPR-Cas9-mediated knockout of catabolic repressors, such as glucose-sensitive regulators in Streptomyces, has been employed to derepress chitinase expression under industrial fermentation conditions [2] [5].

Thermal Pre-Treatment and Hydrolysis Optimization

Thermal pre-treatment of chitin is critical for overcoming its recalcitrant crystalline structure. Heating chitin at 120°C for 30 minutes in acidic or neutral aqueous media disrupts hydrogen bonding, increasing the accessibility of glycosidic bonds to enzymatic attack [4]. This pre-treatment step reduces the degree of polymerization and crystallinity, thereby accelerating hydrolysis rates by up to 40% compared to untreated substrates [4].

Optimization of hydrolysis parameters, including pH, temperature, and enzyme-substrate ratios, further enhances diacetylchitobiose yields. A pH range of 5.0–6.0 and temperatures of 45–50°C are optimal for most bacterial chitinases, as demonstrated in Serratia marcescens and Streptomyces systems [2] [4]. Kinetic studies reveal that substrate inhibition occurs at chitin concentrations exceeding 20 mg/mL, necessitating fed-batch substrate addition to maintain reaction efficiency [2].

Microbial Fermentation and Scale-Up Challenges

Industrial-scale production of N,N'-diacetylchitobiose relies on microbial fermentation using chitin-rich feedstocks, such as shrimp shell waste. Fed-batch and continuous fermentation modes are employed to maximize chitinase secretion and product titers [2] [4]. Bacillus circulans WL-12, for example, produces 12.8 U/mL of chitinase in media containing 1.5% colloidal chitin and 0.2% MgSO₄·7H₂O, yielding 3.2 g/L diacetylchitobiose after 72 hours [2].

Scale-up challenges include oxygen transfer limitations, catabolite repression by glucose, and proteolytic degradation of chitinases. Implementing dissolved oxygen (DO) control strategies and using protease-deficient strains mitigate these issues [2] [4]. Furthermore, mixed microbial consortia, such as Aeromonas-Pseudomonas co-cultures, exploit cross-feeding interactions to degrade chitin more efficiently than monocultures, though metabolic competition complicates process control [4].

Chitinase-Mediated Degradation Pathways

N,N'-diacetylchitobiose serves as both a substrate and product in chitinase-mediated degradation pathways, representing a critical intermediate in the breakdown of chitin polymers. The enzymatic degradation of chitin involves multiple chitinase families that exhibit distinct catalytic mechanisms and substrate specificities when acting upon N,N'-diacetylchitobiose [1] [2].

Chitinase Family Classification and Mechanism

Family 18 chitinases, which include the well-characterized enzymes from Serratia marcescens, employ a substrate-assisted catalytic mechanism with retention of anomeric configuration [2] [3]. These enzymes possess a distinctive tunnel-shaped active site within their TIM-barrel fold structure, facilitating the binding and processing of N,N'-diacetylchitobiose [2]. The catalytic mechanism involves the formation of an oxazolinium ion intermediate, where the N-acetyl group of the substrate participates directly in catalysis rather than relying solely on carboxylate side chains from the enzyme [2] [3].

The structural evidence demonstrates that chitinase B from Serratia marcescens exhibits remarkable kinetic parameters when acting on N,N'-diacetylchitobiose, with a Km value of 0.48 millimolar and a turnover number of 1.7 seconds⁻¹ [4]. This enzyme shows preference for releasing N,N'-diacetylchitobiose from the non-reducing end of chitin chains, indicating its role as an exo-chitinase [4]. The enzyme achieves optimal activity at pH 6.75 and maintains 90% activity within the pH range of 6.5 to 7.1 [4].

Processive and Non-Processive Mechanisms

Chitinases demonstrate both processive and non-processive mechanisms when degrading chitin to produce N,N'-diacetylchitobiose [5]. Processive chitinases, such as those found in metagenomic sources, maintain contact with the chitin substrate throughout multiple catalytic cycles, producing primarily dimeric products like N,N'-diacetylchitobiose [5]. These enzymes exhibit sigmoid kinetics at low substrate concentrations, suggesting conformational changes that facilitate substrate channeling from chitin-binding domains to catalytic domains [5].

The structural basis for processivity involves deep catalytic clefts and aligned aromatic amino acid residues that create a pathway from the substrate-binding region to the active site [5]. This architectural feature enables the enzyme to maintain substrate engagement while sequentially cleaving glycosidic bonds to generate N,N'-diacetylchitobiose units [5].

Cooperative Degradation Systems

The complete degradation of crystalline chitin requires cooperative action between multiple chitinolytic enzymes [6]. Cell surface chitinases work in conjunction with secreted chitinases to achieve efficient breakdown of recalcitrant chitin substrates [6]. The cell surface chitinase ChiW from certain bacterial species contains multiple glycoside hydrolase family 18 catalytic domains arranged in tandem, enhancing the overall chitinolytic capacity [6].

This cooperative mechanism is particularly evident in marine bacterial consortia, where multiple species contribute different chitinolytic enzymes to achieve comprehensive chitin degradation [7]. The process involves initial endochitinase action that creates new chain ends, followed by exochitinase activity that progressively releases N,N'-diacetylchitobiose units [7].

Chitooligosaccharide Deacetylase (ChbG) Activity

Chitooligosaccharide deacetylase ChbG represents a critical enzyme in the utilization pathway of N,N'-diacetylchitobiose, catalyzing the specific removal of acetyl groups from chitooligosaccharides [8] [9]. This enzyme exhibits unique structural and functional characteristics that distinguish it from other carbohydrate esterases involved in chitin metabolism.

Structural Organization and Active Site Architecture

The crystal structure of ChbG from Klebsiella pneumoniae reveals the molecular basis for its specific deacetylation activity on N,N'-diacetylchitobiose [9]. The enzyme adopts a fold that lacks sequence homology with other characterized chitin deacetylases, representing a novel structural class of chitooligosaccharide deacetylases [9]. The active site architecture accommodates the binding of N,N'-diacetylchitobiose through specific interactions with both the reducing and non-reducing sugar moieties.

Mutagenesis studies have identified critical metal-binding residues within the active site that are essential for catalytic activity [8]. These residues are evolutionarily conserved across the YdjC family of proteins, indicating their fundamental importance for the deacetylation mechanism [8]. The enzyme demonstrates absolute requirement for these metal-binding residues, as substitution mutations result in complete loss of deacetylase activity [8].

Substrate Specificity and Catalytic Mechanism

ChbG exhibits strict substrate specificity for acetylated chitooligosaccharides, demonstrating essential activity for growth on N,N'-diacetylchitobiose and chitotriose while being dispensable for growth on cellobiose and chitosan dimer [8]. This specificity stems from the enzyme's ability to recognize and bind specifically to the acetylated form of the substrate, as evidenced by its inability to support growth on deacetylated variants when the enzyme is absent [8].

The catalytic mechanism involves monodeacetylation, where ChbG removes a single acetyl group from N,N'-diacetylchitobiose [8] [9]. Mass spectrometry analysis indicates that the enzyme preferentially targets the reducing end of the substrate, generating monoacetylchitobiose-6-phosphate as the primary product [8]. This selective deacetylation is crucial for subsequent recognition by both the regulatory protein ChbR and the phospho-β-glucosidase ChbF [8].

Regulatory Integration and Metabolic Significance

The activity of ChbG is intimately linked to the regulatory circuits governing chitooligosaccharide utilization [8]. The enzyme's deacetylation activity is essential for the activation of the chb promoter by ChbR, as the fully acetylated substrates cannot serve as effective inducers [8]. Strains carrying gain-of-function mutations in ChbR that allow recognition of acetylated oligosaccharides become independent of ChbG function for induction, demonstrating the regulatory hierarchy [8].

The enzyme's dual role extends beyond simple deacetylation, as it also enables the subsequent hydrolysis of chitooligosaccharides by the phospho-β-glucosidase ChbF [8]. ChbR-independent expression of the permease and phospho-β-glucosidase cannot support growth on N,N'-diacetylchitobiose in the absence of ChbG, indicating that ChbF cannot efficiently hydrolyze fully acetylated substrates [8].

Thermostability and Industrial Applications

Archaeal chitooligosaccharide deacetylases, such as those from Pyrococcus horikoshii, exhibit exceptional thermostability, maintaining activity at temperatures up to 80°C [10] [11]. These enzymes belong to carbohydrate esterase family 14 and demonstrate specific deacetylation of the non-reducing end N-acetylglucosamine residue of N,N'-diacetylchitobiose [10] [11]. The thermostable nature of these enzymes makes them attractive candidates for industrial applications requiring high-temperature processing conditions.

The refolded enzyme from Pyrococcus horikoshii exhibits hexameric structure with an apparent molecular mass of 180 kilodaltons, indicating complex quaternary organization [11]. This structural arrangement may contribute to the enzyme's stability and catalytic efficiency under extreme conditions [11].

Phosphotransferase System (PTS) Integration

The phosphotransferase system represents a sophisticated mechanism for the coupled transport and phosphorylation of N,N'-diacetylchitobiose, integrating this compound into central metabolic pathways [12] [13]. This system demonstrates remarkable specificity for chitobiose while maintaining regulatory control over carbohydrate utilization.

Component Organization and Phosphorylation Cascade

The PTS system for N,N'-diacetylchitobiose consists of five essential components that form a sequential phosphorylation cascade [12] [13]. Enzyme I (EI) initiates the process by accepting a phosphoryl group from phosphoenolpyruvate at histidine-189, followed by transfer to the histidine-15 residue of the heat-stable protein HPr [14]. The phosphoryl group subsequently moves to the chitobiose-specific components EIIA-Chb (histidine-90) and EIIB-Chb (cysteine-10) before final transfer to the substrate bound to the membrane component EIIC-Chb [12] [13].

The apparent Km value for N,N'-diacetylchitobiose transport ranges from 50 to 100 micromolar, indicating high-affinity binding and efficient uptake [12]. The system demonstrates specificity for chitobiose and chitotriose, with effective inhibition by other PTS sugars including glucose and N-acetylglucosamine through competition for shared PTS components [12].

Membrane Transport and Phosphorylation Mechanism

The membrane-spanning component EIIC-Chb facilitates the translocation of N,N'-diacetylchitobiose across the cytoplasmic membrane while simultaneously catalyzing its phosphorylation [15]. Structural analysis reveals that the enzyme possesses a semi-closed tunnel architecture that accommodates substrate binding and positions the C-6 hydroxyl group of the non-reducing end N-acetylglucosamine for phosphorylation [15].

The phosphorylation mechanism involves direct transfer of the phosphoryl group from EIIB-Chb to the C-6 position of the substrate without formation of a covalent EIIC-phosphate intermediate [15]. Critical residues including histidine-250 and glutamate-334 participate in the phosphorylation process, with the glutamate serving as a general base to activate the C-6 hydroxyl group for nucleophilic attack on the phosphoryl group [15].

Regulatory Networks and Metabolic Control

The PTS system for N,N'-diacetylchitobiose integrates with broader regulatory networks that control carbohydrate metabolism [16] [17]. The phosphorylation state of PTS components serves as a signal for metabolic regulation, with phosphorylated and unphosphorylated forms of EI, HPr, EIIA, and EIIB interacting with various regulatory proteins [16] [17].

Carbon catabolite repression mediated by the PTS system influences the expression of chitinolytic enzymes and transport systems [16]. When preferred carbon sources are available, the PTS components remain in their dephosphorylated state, leading to repression of alternative carbohydrate utilization pathways including those for N,N'-diacetylchitobiose [16].

The system also participates in nitrogen metabolism regulation, with PTS proteins influencing the activity of nitrogen regulatory circuits [16]. This integration ensures coordinated control of carbon and nitrogen metabolism in response to nutrient availability and metabolic demands [16].

Deacetylation and Phosphorylation Kinetics

The kinetic parameters governing deacetylation and phosphorylation of N,N'-diacetylchitobiose reveal the temporal coordination and efficiency of these enzymatic processes [18] [19]. Understanding these kinetics is essential for comprehending the overall metabolic flux and regulatory control of chitooligosaccharide utilization.

Deacetylation Kinetics and Substrate Recognition

Chitin deacetylases exhibit complex kinetic behavior that depends on substrate chain length and acetylation pattern [18] [19]. For N,N'-diacetylchitobiose, the steady-state kinetic parameters indicate specific recognition of the dimeric substrate with distinct binding affinities for different subsites [18]. The enzyme demonstrates subsite structure with binding sites designated as -2, -1, 0, and +1 relative to the cleavage site [18].

The intrinsic rate constant for acetamido group hydrolysis (k_cat) remains constant at 7 seconds⁻¹ regardless of substrate chain length, indicating that the chemical step of deacetylation is rate-limiting [18]. The observed Km values vary significantly with substrate size, ranging from higher values for shorter oligosaccharides to lower values for longer chains [18].

Subsite affinity calculations reveal that the enzyme exhibits strongest binding at positions -2 and +1 (-12.5 and -11.0 kilojoules per mole, respectively), with weaker affinities at positions -1 and 0 [18]. The incremental binding energy contributed by N-acetyl group recognition varies among subsites, with positions -2 and 0 showing the greatest discrimination between acetylated and deacetylated residues [18].

Phosphorylation Kinetics and Transport Coupling

The phosphorylation of N,N'-diacetylchitobiose by the PTS system exhibits kinetics that reflect the coupling between transport and phosphorylation processes [12]. The apparent Km for transport (50-100 micromolar) is significantly lower than typical values for other PTS substrates, indicating high-affinity binding and efficient uptake [12].

The phosphorylation reaction proceeds through an in-line associative mechanism, with phosphoryl transfer occurring through direct nucleophilic attack by the substrate hydroxyl group on the phosphoryl-enzyme intermediate [14]. The reaction rate depends on the formation of productive enzyme-substrate complexes and the proper positioning of catalytic residues [14].

Temperature dependence studies reveal optimal activity at mesophilic temperatures (25-37°C) for most bacterial PTS systems, with decreased activity at elevated temperatures due to protein denaturation [12]. The pH optimum for phosphorylation typically occurs around pH 7.0, reflecting the ionization states of critical histidine and glutamate residues [12].

Integrated Kinetic Networks and Metabolic Flux

The overall kinetics of N,N'-diacetylchitobiose utilization reflect the integration of multiple enzymatic steps including transport, phosphorylation, deacetylation, and hydrolysis [8]. The rate-limiting step varies depending on substrate concentration and environmental conditions, with transport often limiting at low substrate concentrations and enzymatic processing limiting at high concentrations [8].

Mathematical modeling of the integrated network reveals complex kinetic behavior with potential for substrate inhibition and product inhibition [8]. The accumulation of intermediates such as monoacetylchitobiose-6-phosphate can influence the overall flux through the pathway, requiring careful balance of enzymatic activities [8].

The kinetic parameters also reflect evolutionary optimization for efficient resource utilization, with enzyme concentrations and activities tuned to maximize growth rate and substrate conversion efficiency [8]. This optimization is particularly evident in organisms that rely heavily on chitooligosaccharide utilization for carbon and energy metabolism [8].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant